N-amino-3-chloropyridine-4-carboximidamide
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Overview
Description
N-amino-3-chloropyridine-4-carboximidamide is a chemical compound with the molecular formula C6H7ClN4 It is known for its unique structure, which includes a pyridine ring substituted with an amino group, a chlorine atom, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-3-chloropyridine-4-carboximidamide typically involves the reaction of 3-chloropyridine-4-carboximidamide with an appropriate amination reagent. One common method is the reaction of 3-chloropyridine-4-carboximidamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-amino-3-chloropyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-amino-3-chloropyridine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-amino-3-chloropyridine-4-carboximidamide involves its interaction with specific molecular targets. The amino and carboximidamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-amino-2-chloropyridine-4-carboximidamide
- N-amino-4-chloropyridine-3-carboximidamide
- N-amino-3-bromopyridine-4-carboximidamide
Uniqueness
N-amino-3-chloropyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 3-position and the carboximidamide group at the 4-position allows for unique interactions and reactions that are not observed in similar compounds .
Properties
Molecular Formula |
C6H7ClN4 |
---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
N'-amino-3-chloropyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-10-2-1-4(5)6(8)11-9/h1-3H,9H2,(H2,8,11) |
InChI Key |
VOBBZYHEKYMBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=NN)N)Cl |
Origin of Product |
United States |
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